(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Overview
Description
5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone, otherwise known as PBPM, is a synthetic compound of phenyl pyrazole and bromophenyl methanes. PBPM is a versatile compound that has a wide range of applications in organic synthesis and scientific research. In
Scientific Research Applications
PBPM has a wide range of applications in scientific research, including drug discovery, enzyme inhibition, and protein-protein interactions. PBPM has been used to study the structure and function of proteins, and it has been used to identify novel drug targets. PBPM has also been used to study the pharmacokinetics of drugs, and it has been used to study the mechanism of action of various drugs.
Mechanism of Action
PBPM acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the target molecule, blocking its activity and preventing it from functioning. PBPM also binds to the allosteric sites of proteins, altering their structure and function.
Biochemical and Physiological Effects
PBPM has been shown to inhibit the activity of enzymes, proteins, and other biological molecules. It has also been shown to alter the structure and function of proteins, and it has been shown to affect the pharmacokinetics of drugs. PBPM has been used to study the mechanism of action of various drugs, and it has been used to identify novel drug targets.
Advantages and Limitations for Lab Experiments
The use of PBPM in laboratory experiments has several advantages. It is a highly stable compound, making it easy to handle and store. It has a wide range of applications in scientific research, making it a versatile tool for scientists. Additionally, PBPM has low toxicity and is relatively safe to use in laboratory experiments. However, there are some limitations to the use of PBPM in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, PBPM is expensive and can be difficult to obtain.
Future Directions
The potential applications of PBPM in scientific research are vast, and there are many possible future directions for its use. PBPM could be used to study the structure and function of proteins, and it could be used to identify novel drug targets. It could also be used to study the mechanism of action of various drugs, and to study the pharmacokinetics of drugs. Additionally, PBPM could be used to study protein-protein interactions, and to study the structure and function of enzymes. Finally, PBPM could be used to study the effects of drugs on the body, and to study the biochemical and physiological effects of drugs.
Synthesis Methods
PBPM is synthesized through a multi-step process that involves the reaction of 4-bromophenylmethane with 5-amino-1-phenyl-1H-pyrazol-4-ol. The reaction of the two compounds results in the formation of a bromo intermediate, which is then treated with sodium hydroxide to form the desired product. The overall reaction is shown below:
4-Bromophenylmethane + 5-amino-1-phenyl-1H-pyrazol-4-ol → Bromo intermediate + Sodium hydroxide → PBPM
properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSMYXDQQXFWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399011 | |
Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-bromophenyl)methanone | |
CAS RN |
618091-10-4 | |
Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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